4,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
4,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a brominated derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one typically involves the bromination of 1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 4 and 6 positions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the brominating agents safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation might produce a benzimidazole-2-one derivative .
Scientific Research Applications
4,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmacologically active compounds, including antiviral and anticancer agents.
Material Science: The compound is explored for its potential use in organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-1H-benzo[d]imidazole: Another brominated benzimidazole derivative with similar properties but different bromination positions.
1,3-Dimethyl-1H-benzo[d]imidazol-2(3H)-one: The non-brominated parent compound, which lacks the enhanced reactivity and binding affinity provided by the bromine atoms.
Uniqueness
4,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific bromination pattern, which can influence its chemical reactivity and biological activity. The presence of bromine atoms at the 4 and 6 positions can enhance its interactions with various molecular targets, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C9H8Br2N2O |
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Molecular Weight |
319.98 g/mol |
IUPAC Name |
4,6-dibromo-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C9H8Br2N2O/c1-12-7-4-5(10)3-6(11)8(7)13(2)9(12)14/h3-4H,1-2H3 |
InChI Key |
GAVDOFIOIUWFDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=C2)Br)Br)N(C1=O)C |
Origin of Product |
United States |
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